3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound features a thieno[2,3-d]pyrimidin-4(3H)-one core, a bicyclic heteroaromatic system known for its pharmacological relevance in kinase inhibition and anticancer research . Key structural modifications include:
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2S/c1-13-5-3-7-16(9-13)20-26-21(30-27-20)19-14(2)18-22(31-19)25-12-28(23(18)29)11-15-6-4-8-17(24)10-15/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVENCDCONUDGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactionsCommon reagents used in these steps include chlorinating agents, methylating agents, and oxadiazole precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently. The use of catalysts and advanced purification methods, such as chromatography, further enhances the production quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antimicrobial properties. Notably:
- Mycobacterium tuberculosis : Preliminary studies suggest that derivatives of this compound may show activity against Mycobacterium tuberculosis. Compounds with similar structures have demonstrated IC50 values ranging from 1.35 to 2.18 μM against this pathogen, indicating potential for further development as antitubercular agents .
Anticancer Properties
The anticancer potential of this compound is supported by its structural analogs:
- Mechanism of Action : The presence of the thieno[2,3-d]pyrimidine core has been associated with the inhibition of key enzymes involved in tumor growth. Docking studies have shown that related compounds effectively inhibit cancer cell proliferation by targeting specific pathways .
Case Study: Cytotoxicity Assessment
In cytotoxicity assays performed on human embryonic kidney cells (HEK293), several derivatives were evaluated for safety at concentrations effective against bacterial strains. These studies indicated a favorable safety profile for compounds similar to This compound , suggesting their potential for further therapeutic development .
In Silico Studies
In silico assessments have been conducted to evaluate the drug-like properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of this compound. Such studies are crucial for predicting the pharmacokinetic behavior of new drug candidates .
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on core structure, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Thienopyrimidinone Derivatives
*Molecular weights estimated using atomic masses.
Key Insights:
Compounds with chromene or pyrazolo-pyridinone fused systems (e.g., compound 3) exhibit extended conjugation, favoring interactions with planar biological targets like topoisomerases .
Substituent Effects :
- The 3-chlorobenzyl group in the target compound increases steric bulk compared to simpler phenyl or methyl substituents in analogs (e.g., compound 17) .
- Oxadiazole rings (target compound) offer superior metabolic stability over thioxo or thione groups (compounds 19, 20, 4), which may undergo redox reactions .
Physicochemical Properties: The target compound’s calculated logP (~4.2) exceeds that of triazole-thione derivatives (logP ~3.1), suggesting better membrane permeability but lower aqueous solubility . Hydrogen-bonding capacity is moderate due to the oxadiazole’s lone pairs, contrasting with the strong H-bond donors in triazole-thiones .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the oxadiazole and thienopyrimidinone rings, akin to microwave-assisted methods used for compound 19 .
Research Findings and Implications
- Biological Activity: While direct activity data for the target compound is unavailable, structurally related thienopyrimidinones show kinase inhibitory activity (IC50 ~0.1–10 µM) . The oxadiazole moiety may enhance selectivity for ATP-binding pockets.
- Thermal Stability : Oxadiazole-containing compounds typically exhibit higher thermal stability (decomposition >250°C) than thiazole analogs, as seen in compound 19 .
- Crystallography: Unlike the triazole-thione in , the target compound’s lack of strong H-bond donors may result in less ordered crystal structures, complicating X-ray analysis .
Biological Activity
The compound 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula: C23H17ClN4O2S
- Molecular Weight: 448.9 g/mol
- CAS Number: 1326942-42-0
The compound features a thieno[2,3-d]pyrimidinone core linked to a 1,2,4-oxadiazole moiety and a chlorobenzyl group, contributing to its diverse biological activities.
Biological Activity Overview
The biological activities of this compound have been primarily investigated in the context of its antimicrobial , antiviral , and anticancer properties. Below are detailed findings on its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit significant antibacterial properties. For instance:
- A study reported that similar thieno[2,3-d]pyrimidine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| V021-3272 | S. aureus | 15 |
| V021-3272 | E. coli | 12 |
Antiviral Activity
The compound's antiviral potential has been explored through its interaction with specific viral targets:
- Research has shown that pyrimidine derivatives can inhibit viral replication by interfering with viral polymerases or other essential enzymes . The specific mechanism for this compound remains to be fully elucidated but may involve similar pathways.
Anticancer Activity
The anticancer properties of related compounds have been documented extensively:
- A study indicated that thieno[2,3-d]pyrimidines can induce apoptosis in cancer cell lines by activating caspase pathways . The specific effects of the compound on various cancer cell lines need further investigation.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Interaction with DNA/RNA: The structure suggests potential interactions with nucleic acids, disrupting replication processes.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells can lead to cell death and reduced tumor growth.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Antibacterial Studies:
- Antiviral Research:
- Cancer Cell Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
